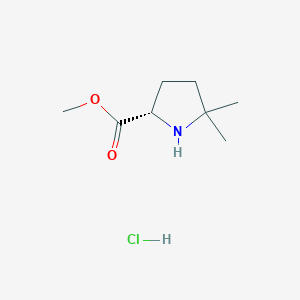
tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is known for its role as a protecting group in organic synthesis, especially in the protection of amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in good yields .
Industrial Production Methods
On an industrial scale, the production of carbamates often involves the use of phosgene or its derivatives. due to the toxic nature of phosgene, alternative methods such as the use of carbon dioxide and amines in the presence of catalysts are being explored. These methods are more environmentally friendly and safer .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Oxidation: It can undergo oxidation reactions to form the corresponding N-oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Corresponding amine and tert-butyl alcohol.
Oxidation: N-oxide derivative.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it protects the amine group from unwanted reactions during the synthesis process .
Biology and Medicine
In biological research, carbamates are studied for their potential as enzyme inhibitors. They are known to inhibit enzymes such as acetylcholinesterase, which makes them useful in the study of neurological disorders .
Industry
In the pharmaceutical industry, carbamates are used in the synthesis of various drugs. They are also used in the production of agrochemicals, where they act as insecticides and herbicides .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with the amine group, preventing it from participating in unwanted reactions. This stability is due to the resonance stabilization of the carbamate group, which makes it less reactive under the conditions used in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is unique due to its specific structure, which includes a morpholine ring. This structure provides additional steric hindrance, making it more stable and less prone to hydrolysis compared to other carbamates. This stability is particularly advantageous in synthetic applications where harsh conditions are used .
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[[(2S)-6,6-dimethylmorpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9-6-13-8-12(4,5)16-9/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
GDFIWXIBTMQYHR-VIFPVBQESA-N |
Isomeric SMILES |
CC1(CNC[C@H](O1)CNC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CNCC(O1)CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




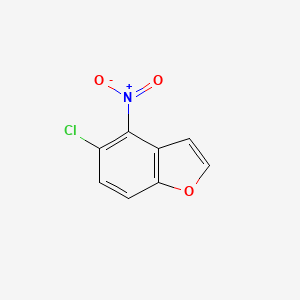
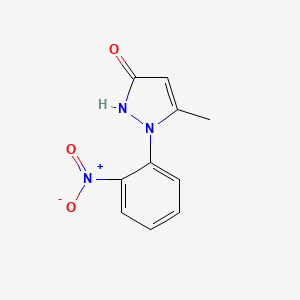

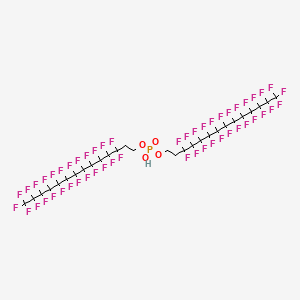
![Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)
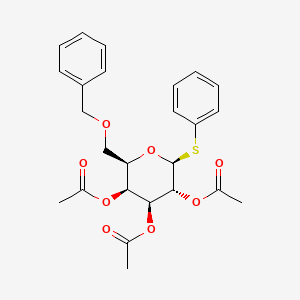
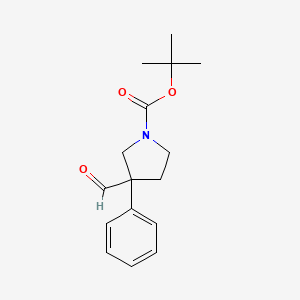
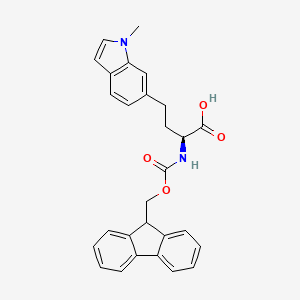
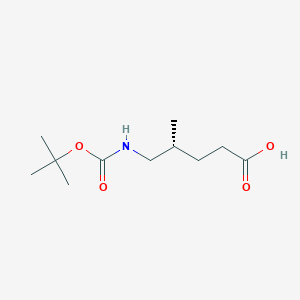
![Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12850758.png)

